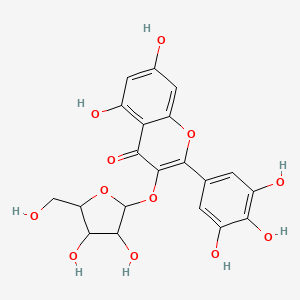
Fmoc-HomoCys(Mmt)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-HomoCys(Mmt)-OH is a modified amino acid derivative used in peptide synthesis. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a homocysteine (HomoCys) residue, and a monomethoxytrityl (Mmt) protecting group. The Fmoc group is commonly used to protect the amino group during peptide synthesis, while the Mmt group protects the thiol group of homocysteine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-HomoCys(Mmt)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of homocysteine is protected using the Fmoc group. This is achieved by reacting homocysteine with Fmoc-Cl in the presence of a base such as sodium carbonate.
Protection of the Thiol Group: The thiol group of homocysteine is protected using the Mmt group. This is done by reacting the Fmoc-protected homocysteine with monomethoxytrityl chloride (Mmt-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-HomoCys(Mmt)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using piperidine, while the Mmt group can be removed using trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, TFA for Mmt removal.
Coupling: DIC and HOBt for peptide bond formation.
Major Products Formed
Deprotected Homocysteine: After removal of protecting groups.
Peptide Chains: When used in peptide synthesis.
Aplicaciones Científicas De Investigación
Fmoc-HomoCys(Mmt)-OH has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Utilized in the development of peptide-based drugs.
Bioconjugation: Employed in the conjugation of peptides to other biomolecules.
Biomaterials: Used in the design of bio-inspired materials with specific properties.
Mecanismo De Acción
The mechanism of action of Fmoc-HomoCys(Mmt)-OH involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the Mmt group protects the thiol group. During peptide synthesis, these protecting groups are selectively removed to allow for the formation of peptide bonds.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Cys(Trt)-OH: Similar to Fmoc-HomoCys(Mmt)-OH but with a trityl (Trt) protecting group instead of Mmt.
Fmoc-HomoCys(Trt)-OH: Similar to this compound but with a trityl (Trt) protecting group.
Uniqueness
This compound is unique due to the presence of the Mmt protecting group, which offers different deprotection conditions compared to the trityl group. This allows for selective deprotection and greater flexibility in peptide synthesis.
Propiedades
Fórmula molecular |
C39H35NO5S |
|---|---|
Peso molecular |
629.8 g/mol |
Nombre IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methoxyphenyl)-diphenylmethyl]sulfanylbutanoic acid |
InChI |
InChI=1S/C39H35NO5S/c1-44-30-22-20-29(21-23-30)39(27-12-4-2-5-13-27,28-14-6-3-7-15-28)46-25-24-36(37(41)42)40-38(43)45-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36H,24-26H2,1H3,(H,40,43)(H,41,42) |
Clave InChI |
PVIDVOXNTFAMDB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 10-[(3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate](/img/structure/B12101809.png)
![(17Z)-13-hydroxy-11-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-14-methoxy-2-oxa-9,20-diazatetracyclo[21.2.2.23,6.112,16]triaconta-1(25),3(30),4,6(29),12,14,16(28),17,23,26-decaene-10,19-dione](/img/structure/B12101824.png)












